![molecular formula C20H19NO6 B583418 Ochratoxin B-[d5] CAS No. 1356353-91-7](/img/structure/B583418.png)
Ochratoxin B-[d5]
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Description
Ochratoxin B-d5 is a reference standard with a CAS number of 1356353-91-7 . It is used for analytical testing within the food and beverage sector . Ochratoxins are a group of mycotoxins produced by some Aspergillus species and some Penicillium species . Ochratoxin A is the most prevalent and relevant fungal toxin of this group, while ochratoxins B and C are of lesser importance .
Synthesis Analysis
The biosynthetic genes cluster of ochratoxin A (OTA) has been identified in a number of producing fungal species . The presence of a SnoaL cyclase domain in the sequence of a gene located between the polyketide and non-ribosomal synthase genes in the cluster of all the species analyzed supports its putative role in the polyketide cyclization reaction during the initial steps of the OTA biosynthesis pathway .
Molecular Structure Analysis
The chemical structure of ochratoxins, including ochratoxin B (OTB), involves a para-chlorophenolic group containing a dihydroisocoumarin moiety that is amide-linked to L-phenylalanine . The chemical structure of OTA and its intermediary compounds, including ochratoxin B (OTB), ochratoxin alpha (OTα), and ochratoxin beta (OTβ), have been shown .
Chemical Reactions Analysis
The degradation of OTA to non-toxic or less toxic OTα via the hydrolysis of the amide bond is the most important OTA biodegradation mechanism . The most important influence factor of OTA adsorption capacity of microorganisms is cell wall components .
Physical And Chemical Properties Analysis
Ochratoxin B has a molecular weight of 369.40 . The relative HCl-catalysed hydrolysis rates of the toxins are reversed compared to ochratoxin A .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[[(3S)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)/t11-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYIVCTQUFNTM-NHYWBVRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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